molecular formula C19H21ClN2O2 B6717413 N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide

N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide

Cat. No.: B6717413
M. Wt: 344.8 g/mol
InChI Key: PQNZAGINEBDISV-UHFFFAOYSA-N
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Description

N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-4-6-18(23)21-16-7-5-8-17(13(16)3)22-19(24)15-10-9-14(20)11-12(15)2/h5,7-11H,4,6H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNZAGINEBDISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide typically involves a multi-step process. One common method includes the acylation of aniline derivatives followed by chlorination and subsequent amidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(butanoylamino)-2-methylphenyl]-4-chlorobenzamide
  • N-[3-(butanoylamino)-2-methylphenyl]-2-methylbenzamide

Uniqueness

N-[3-(butanoylamino)-2-methylphenyl]-4-chloro-2-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications.

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